molecular formula C12H15NO3 B2621005 Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate CAS No. 2248336-40-3

Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate

Cat. No.: B2621005
CAS No.: 2248336-40-3
M. Wt: 221.256
InChI Key: IANNDSKSUFPNRC-UHFFFAOYSA-N
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Description

Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate is an organic compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid and contains both an epoxide and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate typically involves the reaction of 4-(dimethylamino)benzoic acid with an epoxide precursor under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of the epoxide group into the benzoate structure, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate involves its reactive functional groups. The epoxide group can undergo ring-opening reactions, which can interact with various biological molecules, potentially leading to the formation of covalent bonds with nucleophilic sites in proteins or DNA. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(oxiran-2-yl)benzoate: Lacks the dimethylamino group, making it less reactive in certain nucleophilic substitution reactions.

    4-(Dimethylamino)benzoic acid: Lacks the epoxide group, limiting its applications in epoxide-related reactions.

Uniqueness

Methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate is unique due to the presence of both the epoxide and dimethylamino groups, which confer distinct reactivity and versatility in chemical transformations. This dual functionality allows for a broader range of applications in synthesis and research compared to its analogs .

Properties

IUPAC Name

methyl 4-(dimethylamino)-3-(oxiran-2-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-13(2)10-5-4-8(12(14)15-3)6-9(10)11-7-16-11/h4-6,11H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANNDSKSUFPNRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)OC)C2CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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